molecular formula C13H13FN2O2 B11739969 Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate

Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate

Cat. No.: B11739969
M. Wt: 248.25 g/mol
InChI Key: GJMRFKPGBZRRQX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is a chemical compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a fluorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-fluorobenzylamine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base such as sodium hydride or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of adhesives, coatings, and other materials due to its reactive cyano group.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate can be compared with other cyanoacrylates and fluorophenyl derivatives:

    Ethyl cyanoacetate: Lacks the fluorophenyl group, resulting in different reactivity and applications.

    4-Fluorobenzylamine: Does not contain the cyano or ester groups, limiting its use in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)11(7-15)9-16-8-10-3-5-12(14)6-4-10/h3-6,9,16H,2,8H2,1H3

InChI Key

GJMRFKPGBZRRQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNCC1=CC=C(C=C1)F)C#N

Origin of Product

United States

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